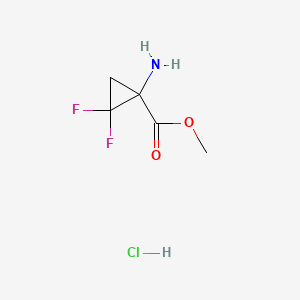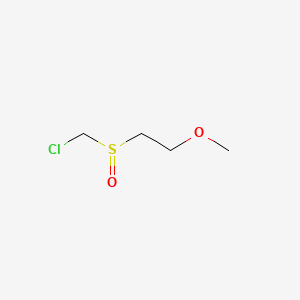
1-Chloromethanesulfinyl-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloromethanesulfinyl-2-methoxyethane is an organic compound with the molecular formula C3H7ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloromethanesulfinyl-2-methoxyethane can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methoxyethanol. The reaction typically occurs under anhydrous conditions and requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloromethanesulfinyl-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form different sulfonyl derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various sulfonyl derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common products of oxidation reactions.
Reduction Products: Sulfides are typically formed during reduction reactions.
Scientific Research Applications
1-Chloromethanesulfinyl-2-methoxyethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloromethanesulfinyl-2-methoxyethane involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where the chlorine atom is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl ether: This compound has a similar structure but lacks the sulfonyl group.
Methanesulfonyl chloride: It contains a sulfonyl chloride group but does not have the methoxyethane moiety.
Uniqueness
1-Chloromethanesulfinyl-2-methoxyethane is unique due to the presence of both a sulfonyl chloride group and a methoxyethane moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C4H9ClO2S |
|---|---|
Molecular Weight |
156.63 g/mol |
IUPAC Name |
1-(chloromethylsulfinyl)-2-methoxyethane |
InChI |
InChI=1S/C4H9ClO2S/c1-7-2-3-8(6)4-5/h2-4H2,1H3 |
InChI Key |
BXGQKMRSBUGXQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)
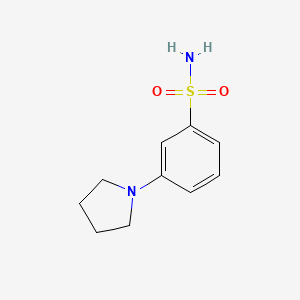

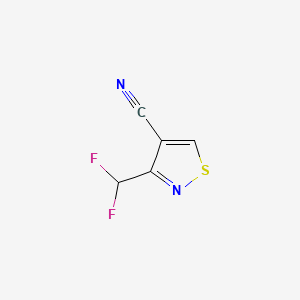
![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)
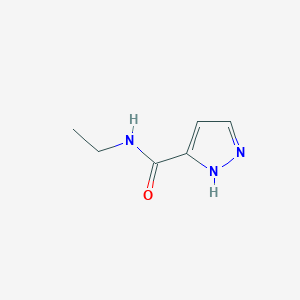

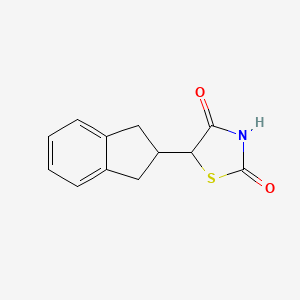
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
